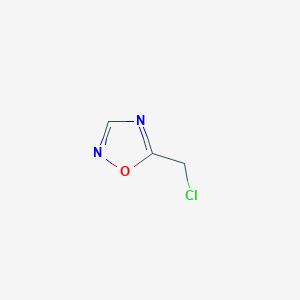

5-(氯甲基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

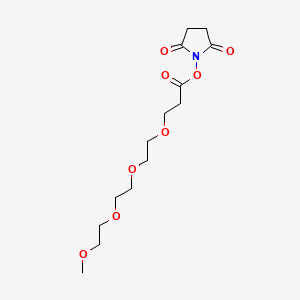

5-(Chloromethyl)-1,2,4-oxadiazole, also known as 5-CMOD, is an organochlorine compound that has been widely studied for its potential applications in organic synthesis, as a catalyst in chemical reactions, and for its potential biological activities. This compound is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and other compounds. In addition, 5-CMOD has been studied for its potential as a therapeutic agent in the treatment of various diseases.

科学研究应用

化学合成与转化

5-(氯甲基)-1,2,4-恶二唑因其在化学合成中的反应和转化而受到研究。例如,一项研究探索了该化合物与 KCN 的反应,导致形成三取代的 1,2,4-恶二唑-5-基乙腈及其母体烷烃 (Sağırlı & Dürüst, 2018)。此外,人们已注意到该化合物在超声促进的 3-三氯甲基-5-烷基(芳基)-1,2,4-恶二唑合成中的作用,与传统方法相比,该方法提供了更好的产率和更短的反应时间 (Bretanha 等人,2011)。

生物学应用和潜力

在药物化学领域,5-(氯甲基)-1,2,4-恶二唑已被用于合成各种生物活性化合物。例如,其衍生物已被合成并评估其抗菌活性,展示了在开发新抗生素方面的潜力 (Rai 等人,2010)。此外,它已被用于合成诱导细胞凋亡的化合物,并显示出作为抗癌剂的潜力 (Zhang 等人,2005)。

材料科学和高能材料合成

5-(氯甲基)-1,2,4-恶二唑也已在材料科学中得到探索。例如,一项研究报告了将其与双杂环支架相结合以创建新的高能材料的用途 (Kukuljan & Kranjc, 2019)。此外,其衍生物的发光特性也已得到研究,可用于开发新的发光材料 (Parra 等人,2006)。

杂环化学的进步

5-(氯甲基)-1,2,4-恶二唑在杂环化学中的研究和应用取得了重大进展。这包括将其用于创新的合成路线,为开发在各个领域具有潜在应用的新型化合物做出贡献 (Pace 等人,2015)。

属性

IUPAC Name |

5-(chloromethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c4-1-3-5-2-6-7-3/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZBRFZFJCRLQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=N1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69146-79-8 |

Source

|

| Record name | 5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the structural characterization of 5-(chloromethyl)-1,2,4-oxadiazole?

A1: 5-(Chloromethyl)-1,2,4-oxadiazole has the molecular formula C3H3ClN2O and a molecular weight of 118.53 g/mol. While specific spectroscopic data may vary depending on the substituted groups on the oxadiazole ring, the presence of the chloromethyl group can be confirmed by 1H NMR and 13C NMR spectroscopy. [, , ]

Q2: How does 5-(chloromethyl)-1,2,4-oxadiazole react to form different compounds?

A2: The chlorine atom in the chloromethyl group of 5-(chloromethyl)-1,2,4-oxadiazole is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various substituents at this position. For instance, it reacts with potassium cyanide (KCN) to yield 1,2,4-oxadiazol-5-ylacetonitriles, which can be further transformed into 1,2,3-trisubstituted-1,2,4-oxadiazol-5-ylpropanes via a non-reductive decyanation pathway. []

Q3: What are the applications of 5-(chloromethyl)-1,2,4-oxadiazole derivatives in medicinal chemistry?

A3: Derivatives of 5-(chloromethyl)-1,2,4-oxadiazole have shown promising antimicrobial activities. Studies have demonstrated that some derivatives exhibit higher inhibitory activity against Candida albicans fungi growth than standard antifungal agents. [] Additionally, compounds incorporating this moiety have been investigated for their potential as anti-breast cancer agents. []

Q4: Can you provide an example of how 5-(chloromethyl)-1,2,4-oxadiazole is used to synthesize a specific compound with potential biological activity?

A4: Researchers synthesized a series of coumarin-1,2,3-triazole-1,2,4-oxadiazole hybrids as potential anti-breast cancer agents. They achieved this by first reacting coumarin with propargyl bromide, followed by a click reaction with 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles. This reaction sequence highlights the utility of 5-(chloromethyl)-1,2,4-oxadiazole derivatives in constructing complex molecules with potential therapeutic applications. []

Q5: Are there any studies investigating the structure-activity relationship (SAR) of compounds containing the 5-(chloromethyl)-1,2,4-oxadiazole moiety?

A5: Yes, several studies have investigated the SAR of 5-(chloromethyl)-1,2,4-oxadiazole derivatives. For example, research on thieno[2,3-d]pyrimidine derivatives found that the presence of a chlorine atom in the phenyl radical of the thioacetamide fragment, attached to the 4th position of the thieno[2,3-d]pyrimidine core, significantly enhanced activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. [] This highlights the importance of specific substituents in modulating the biological activity of these compounds.

Q6: Has 5-(chloromethyl)-1,2,4-oxadiazole been used to synthesize macrocyclic compounds?

A6: Yes, 5-(chloromethyl)-1,2,4-oxadiazole derivatives have been successfully employed in synthesizing benzo(dibenzo)dioxadiaza and triazamacrocyclic ether compounds. These macrocycles were prepared via N-substitution reactions using 3-p-phenylsubstituted-5-chloromethyl-1,2,4-oxadiazoles. []

Q7: What analytical techniques are commonly employed to characterize compounds containing the 5-(chloromethyl)-1,2,4-oxadiazole moiety?

A7: Researchers routinely utilize a variety of analytical techniques to characterize 5-(chloromethyl)-1,2,4-oxadiazole-containing compounds. These methods include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance Spectroscopy (1H NMR and 13C NMR), Mass Spectrometry (MS), and X-ray crystallography. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)

![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)

![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)

![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2962253.png)